molecular formula C15H14N4OS2 B2552956 N-(thiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 893373-31-4

N-(thiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2552956
CAS No.: 893373-31-4
M. Wt: 330.42
InChI Key: TWWNJOWKXCULLR-UHFFFAOYSA-N
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Description

N-(thiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H14N4OS2 and its molecular weight is 330.42. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activities

A study by Duran and Demirayak (2012) on the synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives revealed that these compounds exhibited reasonable anticancer activity against a range of human tumor cell lines, including melanoma. The structure-activity relationship indicated high activity against melanoma-type cell lines, suggesting potential therapeutic applications in cancer treatment (Duran & Demirayak, 2012).

Antimicrobial and Urease Inhibition

Gull et al. (2016) synthesized a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated them for various biological activities including antioxidant, antibacterial, and urease inhibition. Notably, these compounds showed significant activity for urease inhibition, with one compound being more active than the standard used in the study. Molecular docking studies supported these findings, indicating the potential of these derivatives in the development of new antimicrobial agents (Gull et al., 2016).

Analgesic Activity

The analgesic potential of acetamide derivatives was explored in a study by Kaplancıklı et al. (2012), where N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives were synthesized and evaluated for their analgesic properties. The compounds demonstrated significant analgesic effects in various nociceptive models, suggesting their potential as pain-relieving agents (Kaplancıklı et al., 2012).

Optoelectronic Properties

Research by Camurlu and Guven (2015) on thiazole-based polythiophenes, including derivatives of N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide, highlighted their promising optoelectronic properties. These materials exhibited satisfactory switching time and appropriate optical contrast, opening avenues for their application in optoelectronic devices (Camurlu & Guven, 2015).

Mechanism of Action

Future Directions

The future directions for research on this compound involve further investigation into its potential as a quorum sensing inhibitor . It is hypothesized that such quorum sensing based antibiotic agents are less prone to selection for resistance than traditional bacteriostatic or bactericidal remedies . Therefore, this compound and others like it could be potent agents in preventing the formation of biofilm, reducing the production of toxins, and discouraging bacteria from developing future resistance .

Properties

IUPAC Name

2-[1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS2/c1-11-4-2-3-5-12(11)19-8-6-17-15(19)22-10-13(20)18-14-16-7-9-21-14/h2-9H,10H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWNJOWKXCULLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CN=C2SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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